1-Hydroxyanthrone

描述

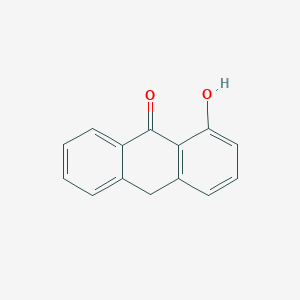

1-羟基-10H-蒽-9-酮,也称为蒽酮,是一种有机化合物,化学式为C14H10O2。它是蒽的衍生物,其特征是在第一位有一个羟基,在第九位有一个酮基。 这种化合物广泛应用于各种工业领域,包括染料、颜料和荧光增白剂的生产 .

准备方法

合成路线和反应条件: 1-羟基-10H-蒽-9-酮可以通过多种方法合成。一种常用的方法是用锌粉和醋酸还原蒽醌。 该反应通常在回流条件下进行,生成1-羟基-10H-蒽-9-酮 .

工业生产方法: 在工业生产中,1-羟基-10H-蒽-9-酮的生产通常涉及蒽醌的催化加氢。 该过程在合适的催化剂(如钯碳)存在下,在高压和高温条件下进行 .

化学反应分析

Alkylation at C-10 Position

1-Hydroxyanthrone undergoes regioselective alkylation at the C-10 position when reacting with quinonemethides generated in situ from p-acetoxybenzyl chlorides. This reaction produces stable 10-benzyl-10-hydroxyanthrone adducts (Table 1) .

Mechanism :

-

Quinonemethides act as electrophiles, attacking the electron-rich C-10 position.

-

The reaction proceeds via nucleophilic addition, stabilized by resonance with the anthrone aromatic system.

Key Data :

| Adduct | Yield (%) | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|---|

| 13 | 85 | 1.88–2.51 (CH), 5.98–8.66 (Ar-H) | 125.6 (C-4/C-5), 147 (C-4a/C-10a) |

| 14 | 78 | 1.84–2.51 (CH), 6.85–7.98 (Ar-H) | 126.1 (C-4/C-5), 145 (C-4a/C-10a) |

Acetylation of Hydroxyl Group

The phenolic hydroxyl group undergoes selective acetylation under controlled conditions :

-

Mild conditions (acetic anhydride, room temperature): Forms monoacetate (16, 90% yield).

-

Vigorous conditions (reflux with excess acetyl chloride): Forms diacetate (17, 82% yield).

Structural Confirmation :

-

Monoacetate (16) : IR shows loss of O–H stretch (3400 cm) and new C=O peak at 1740 cm.

-

Diacetate (17) : -NMR displays two singlet peaks at δ 2.30 and 2.35 ppm for acetyl groups.

Redox Behavior in Electrocatalytic Systems

This compound derivatives participate in electron-transfer reactions, as demonstrated in anthrahydroquinone (AHQ) systems :

Key Observations :

-

Electron injection triggers bond cleavage, releasing CHCN and forming anthraquinone (AQ) via chain reactions.

Proposed Pathway :

-

Initial reduction of this compound derivative to radical anion (AQ^-^−).

-

AQ^-^− reduces additional reactant molecules, propagating the chain reaction.

-

Termination upon full consumption of reactants, yielding AQ and CHCN .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related anthrone derivatives reveals decomposition patterns :

-

Primary degradation : Occurs at 250–330°C via loss of volatile fragments (e.g., CH, CO).

-

Residue : Metal oxides (e.g., NiO, ZnO) or carbonaceous material remain above 800°C.

Interaction with Biological Targets

While not directly studied for this compound, structurally similar 1-hydroxyanthraquinones exhibit:

科学研究应用

Medical Applications

1.1 Dermatological Use

1-Hydroxyanthrone is primarily recognized for its effectiveness as a topical treatment for psoriasis. It functions by modulating skin cell proliferation and inflammation. The compound has been shown to inhibit the secretion of pro-inflammatory cytokines, which are pivotal in the pathogenesis of psoriasis. Studies indicate that anthralin can induce apoptosis in keratinocytes, thereby reducing hyperproliferation associated with psoriatic lesions .

1.2 Anticancer Properties

Recent research has demonstrated that this compound exhibits anticancer activity. It has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells (DU-145). The mechanism involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Case Studies and Research Findings

Recent Advancements

4.1 Novel Delivery Systems

Innovative drug delivery systems incorporating this compound are being explored to enhance its therapeutic efficacy in treating skin diseases like psoriasis. These systems aim to improve skin penetration and reduce systemic side effects while maintaining localized action .

4.2 Combination Therapies

Research is ongoing into combining this compound with other therapeutic agents to enhance immune responses in vaccination protocols, particularly in dermatological applications .

作用机制

1-羟基-10H-蒽-9-酮的作用机制涉及其与各种分子靶标和途径的相互作用。在生物系统中,该化合物可以充当还原剂,参与影响细胞过程的氧化还原反应。 它的羟基和酮基使其能够形成氢键并与酶和其他生物分子相互作用,调节它们的活性 .

相似化合物的比较

1-羟基-10H-蒽-9-酮可以与其他类似化合物进行比较,例如:

蒽醌: 与1-羟基-10H-蒽-9-酮不同,蒽醌没有羟基,主要用作氧化剂.

地蒽酚: 地蒽酚在结构上与1-羟基-10H-蒽-9-酮相似,但具有额外的羟基,使其作为抗银屑病剂更有效.

蒽: 蒽是1-羟基-10H-蒽-9-酮的母体化合物,既没有羟基也没有酮基,与1-羟基-10H-蒽-9-酮相比,其反应活性有限.

通过强调1-羟基-10H-蒽-9-酮独特的结构特征和反应活性,可以更好地理解其独特的应用和相对于类似化合物的优势。

生物活性

1-Hydroxyanthrone, a derivative of anthrone, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C14H10O2) is characterized by an anthracene backbone with a hydroxyl group at the first position. This structural feature is crucial for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

- Anticancer Properties : The compound has shown cytotoxic effects on several cancer cell lines. Studies suggest that it induces apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of this compound include:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis .

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects .

- Induction of Apoptosis : By increasing ROS levels, this compound triggers apoptotic pathways in cancer cells, promoting cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various anthraquinones, including this compound. It was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The study highlighted the importance of hydroxyl groups in enhancing antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited IC50 values below 20 µM against breast and colon cancer cells. Mechanistic studies indicated that it induced apoptosis via mitochondrial pathways, evidenced by increased caspase-3 activity and PARP cleavage .

Research Findings Summary

属性

IUPAC Name |

1-hydroxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRXVXCOMMNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169112 | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-81-7 | |

| Record name | 1-Hydroxy-9-anthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL5DBC8894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。